molecular formula C9H7FO2 B8609793 (6-Fluoro-benzofuran-3-yl)-methanol CAS No. 863250-73-1

(6-Fluoro-benzofuran-3-yl)-methanol

Cat. No.: B8609793
CAS No.: 863250-73-1
M. Wt: 166.15 g/mol
InChI Key: KCAKPUSRMYQOQV-UHFFFAOYSA-N
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Description

(6-Fluoro-benzofuran-3-yl)-methanol is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a fluorine atom at the 6-position and a hydroxymethyl (-CH₂OH) group at the 3-position. The hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

CAS No.

863250-73-1

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(6-fluoro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7FO2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,11H,4H2

InChI Key

KCAKPUSRMYQOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence describes three benzofuran derivatives synthesized via a one-pot pseudo three-component method. These compounds share structural similarities with (6-Fluoro-benzofuran-3-yl)-methanol but differ in substituents and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Physical State Yield (%) Key Spectral Features (¹H NMR)
This compound (Target) -F (6-position), -CH₂OH (3-position) Not reported Not reported Expected: Broad -OH peak (~1–5 ppm), aromatic shifts influenced by -F
3k: 3,6-Diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran -OEt (3,6-positions), -OEt on adjacent benzofuran Colorless crystal 70 δ 1.42 (t, J=7.0 Hz, 9H, -OCH₂CH₃), δ 6.85–7.25 (aromatic)
3l: 3-Butoxy-6-ethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran -OEt (6-position), -OBu (3-position), -OEt on adjacent benzofuran Yellow oil 69 δ 1.00 (t, J=7.4 Hz, 3H, -OCH₂CH₂CH₂CH₃), δ 4.05–4.40 (m, -OCH₂)
3m: 6-Chloro-2-(6-chlorobenzofuran-3-yl)-3-ethoxybenzofuran -Cl (6-position), -OEt (3-position), -Cl on adjacent benzofuran Yellow oil 52 δ 1.50 (t, J=7.0 Hz, 3H, -OCH₂CH₃), δ 7.35–7.70 (aromatic)

Key Comparative Analysis

Substituent Effects on Polarity and Solubility: The target compound’s hydroxymethyl group enhances hydrophilicity compared to the alkoxy (-OEt, -OBu) and chloro substituents in compounds 3k, 3l, and 3m. This difference may translate to improved aqueous solubility, critical for drug delivery .

Electronic and Spectral Properties :

  • Fluorine in the target compound exerts a strong electron-withdrawing effect, deshielding aromatic protons (upfield shifts in ¹H NMR) compared to electron-donating alkoxy groups in 3k and 3l . Chlorine in 3m provides moderate electron withdrawal but with greater steric bulk than fluorine .
  • The absence of -OH in 3k–3m eliminates the broad NMR peak seen in the target, simplifying spectral interpretation.

Synthetic Accessibility: 3k and 3l achieved higher yields (69–70%) than 3m (52%), likely due to the challenges of introducing chlorine (e.g., harsher reaction conditions).

Thermal Stability :

  • 3k ’s crystalline state (mp 74–76°C) suggests higher thermal stability than the oily 3l and 3m , which lack defined melting points. The target’s solid-state behavior would depend on crystallization efficiency and hydrogen-bonding networks.

Research Implications

  • Medicinal Chemistry : The target’s fluorine and hydroxymethyl groups position it as a candidate for optimizing pharmacokinetic profiles in drug discovery, contrasting with 3k–3m , which may serve as intermediates for materials science or agrochemicals.
  • Synthetic Methodology : The one-pot synthesis for 3k–3m highlights scalable routes for benzofuran derivatives, though adapting this to the target would require modifications to accommodate fluorine and hydroxymethyl groups .

This comparison underscores how subtle structural changes—substituent choice, electronic effects, and functional group chemistry—profoundly influence physicochemical and synthetic outcomes. Further studies are needed to explore the target’s biological activity and synthetic optimization.

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